Cas no 2248271-33-0 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-{[(benzyloxy)carbonyl](methyl)amino}propanoate)
amino}propanoate structure](https://ja.kuujia.com/scimg/cas/2248271-33-0x500.png)
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-{[(benzyloxy)carbonyl](methyl)amino}propanoate 化学的及び物理的性質
名前と識別子
-
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-{[(benzyloxy)carbonyl](methyl)amino}propanoate
- 2248271-33-0
- EN300-6521520
-
- インチ: 1S/C20H18N2O6/c1-21(20(26)27-13-14-7-3-2-4-8-14)12-11-17(23)28-22-18(24)15-9-5-6-10-16(15)19(22)25/h2-10H,11-13H2,1H3
- InChIKey: TZJVFPLQBJSKIO-UHFFFAOYSA-N
- ほほえんだ: O(C(CCN(C(=O)OCC1C=CC=CC=1)C)=O)N1C(C2C=CC=CC=2C1=O)=O
計算された属性
- せいみつぶんしりょう: 382.11648630g/mol
- どういたいしつりょう: 382.11648630g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 28
- 回転可能化学結合数: 8
- 複雑さ: 592
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 93.2Ų
- 疎水性パラメータ計算基準値(XlogP): 2.3
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-{[(benzyloxy)carbonyl](methyl)amino}propanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6521520-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-{[(benzyloxy)carbonyl](methyl)amino}propanoate |
2248271-33-0 | 5g |
$2152.0 | 2023-05-31 | ||
Enamine | EN300-6521520-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-{[(benzyloxy)carbonyl](methyl)amino}propanoate |
2248271-33-0 | 0.25g |
$683.0 | 2023-05-31 | ||
Enamine | EN300-6521520-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-{[(benzyloxy)carbonyl](methyl)amino}propanoate |
2248271-33-0 | 0.05g |
$624.0 | 2023-05-31 | ||
Enamine | EN300-6521520-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-{[(benzyloxy)carbonyl](methyl)amino}propanoate |
2248271-33-0 | 10g |
$3191.0 | 2023-05-31 | ||
Enamine | EN300-6521520-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-{[(benzyloxy)carbonyl](methyl)amino}propanoate |
2248271-33-0 | 2.5g |
$1454.0 | 2023-05-31 | ||
Enamine | EN300-6521520-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-{[(benzyloxy)carbonyl](methyl)amino}propanoate |
2248271-33-0 | 0.1g |
$653.0 | 2023-05-31 | ||
Enamine | EN300-6521520-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-{[(benzyloxy)carbonyl](methyl)amino}propanoate |
2248271-33-0 | 0.5g |
$713.0 | 2023-05-31 | ||
Enamine | EN300-6521520-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-{[(benzyloxy)carbonyl](methyl)amino}propanoate |
2248271-33-0 | 1g |
$743.0 | 2023-05-31 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-{[(benzyloxy)carbonyl](methyl)amino}propanoate 関連文献
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
-
5. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
-
Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
9. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-{[(benzyloxy)carbonyl](methyl)amino}propanoateに関する追加情報
Introduction to 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-{[(benzyloxy)carbonyl](methyl)amino}propanoate (CAS No. 2248271-33-0)
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-{[(benzyloxy)carbonyl](methyl)amino}propanoate (CAS No. 2248271-33-0) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl moiety and a 3-{[(benzyloxy)carbonyl](methyl)amino}propanoate functional group. These structural elements contribute to its potential biological activities and therapeutic applications.
The 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl moiety is a common structural motif found in various bioactive compounds. It is known for its ability to form stable complexes with metal ions and its potential to interact with biological targets such as enzymes and receptors. This moiety has been extensively studied for its role in modulating cellular processes and signaling pathways.
The 3-{[(benzyloxy)carbonyl](methyl)amino}propanoate functional group adds another layer of complexity to the molecule. The presence of the benzyloxy carbamate group suggests that this compound may have enhanced stability and solubility properties, which are crucial for its use in pharmaceutical formulations. Additionally, the methylamino group can participate in hydrogen bonding and other non-covalent interactions, further enhancing the compound's biological activity.
Recent studies have highlighted the potential of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-{[(benzyloxy)carbonyl](methyl)amino}propanoate in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest that it could be a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In another study conducted by a team of researchers at a leading pharmaceutical company, it was found that 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-{[(benzyloxy)carbonyl](methyl)amino}propanoate has significant antiviral activity against several RNA viruses, including influenza and SARS-CoV-2. The compound was shown to inhibit viral replication by interfering with key viral enzymes and disrupting the viral life cycle. This makes it a potential lead compound for the development of antiviral drugs.
Beyond its therapeutic applications, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-{[(benzyloxy)carbonyl](methyl)amino}propanoate has also been explored for its use in diagnostic imaging. Its unique structural features allow it to be labeled with radioisotopes or fluorescent tags, making it suitable for use in molecular imaging techniques such as PET (Positron Emission Tomography) and fluorescence imaging. These applications have the potential to improve the early detection and monitoring of various diseases.
The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-{[(benzyloxy)carbonyl](methyl)amino}propanoate involves a series of well-defined chemical reactions that ensure high purity and yield. The synthetic route typically starts with the formation of the isoindoline core through a condensation reaction between phthalic anhydride and an appropriate amine. Subsequent steps involve the introduction of the benzyloxy carbamate group and the methylamino functionality through selective functional group manipulations.
In conclusion, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-{[(benzyloxy)carbonyl)(methyl)amino}propanoate (CAS No. 2248271-33-0) is a multifaceted compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for further investigation and development into novel therapeutic agents and diagnostic tools.
2248271-33-0 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-{[(benzyloxy)carbonyl](methyl)amino}propanoate) 関連製品
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